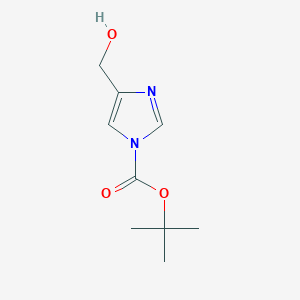

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

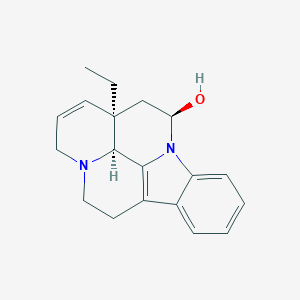

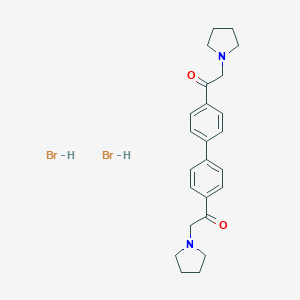

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, also known as THIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. THIM is a synthetic compound that belongs to the imidazole family, and it has been found to exhibit a variety of biological activities.

Aplicaciones Científicas De Investigación

Detection of Cyanide and Mercury Ions

Imidazole derivatives, including compounds related to tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate, have been utilized as reversible luminescent sensors for detecting cyanide and mercury ions. These sensors exhibit specific reactions to CN- ions, resulting in fluorescence quenching and reduced singlet state lifetimes, making them effective for environmental and analytical applications (Emandi, Flanagan, & Senge, 2018).

Catalyst in Alkylation Reactions

Tert-butylphenol, a derivative of this compound, is an intermediate in organic synthesis, especially in alkylation reactions of phenol and tert-butyl alcohol. The efficient and recyclable catalytic system established using this compound suggests its potential in industrial synthesis (Zhang et al., 2022).

Synthesis of Non-proteinogenic Amino Acids

A chiral glycine derivative related to this compound has been used for synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. This showcases its role in the synthesis of specialized amino acids, which have applications in peptide chemistry and pharmaceutical research (CHIMIA, 1997).

Antibacterial Activity

Derivatives of this compound have shown potential in antibacterial applications. A series of novel derivatives have been synthesized and evaluated for their antibacterial activity, indicating the compound's relevance in developing new antimicrobial agents (Prasad, 2021).

Hydrogen Bond Interactions

Carbamate derivatives of this compound have been studied for their unique hydrogen bond interactions. These studies contribute to the understanding of molecular interactions and crystallography, relevant in material science and pharmaceutical formulation (Das et al., 2016).

Radioprotective Effect

Nitroxyl compounds, including derivatives of this compound, have been investigated as potential radioprotection drugs. Their synthesis and evaluation in cellular models underscore the compound's potential in developing new therapeutic agents for radioprotection (Qin et al., 2009).

Mecanismo De Acción

Target of Action

Tert-butyl 4-(hydroxymethyl)-1H-imidazole-1-carboxylate is a complex compound with potential biological activity. The tert-butyl group has been studied for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .

Mode of Action

Compounds with tert-butyl groups are known to exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .

Propiedades

IUPAC Name |

tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-4-7(5-12)10-6-11/h4,6,12H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPGKWMFPIWAGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469696 |

Source

|

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-50-1 |

Source

|

| Record name | 1H-Imidazole-1-carboxylic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 4-(HYDROXYMETHYL)-1H-IMIDAZOLE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)